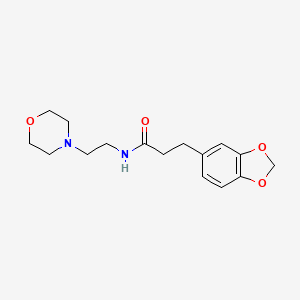
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential scientific research applications due to its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its ability to act as a potent psychostimulant. It has been used in studies to investigate the effects of psychostimulants on the central nervous system and to explore the neurochemical mechanisms underlying drug addiction.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to induce hyperactivity, stereotypy, and anorexia in animal models. It also increases locomotor activity and produces reward-related behaviors. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to increase heart rate and blood pressure in humans.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has advantages in laboratory experiments due to its potency and ability to produce reliable results. However, its potential for abuse and toxicity makes it a challenging substance to work with. Careful consideration must be given to the dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in experiments to ensure the safety of researchers.
Zukünftige Richtungen
Future research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could focus on exploring its potential therapeutic applications. It could also be used to investigate the underlying mechanisms of drug addiction and to develop new treatments for substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide on the central nervous system and to develop strategies for managing its potential toxicity.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its mechanism of action and biochemical and physiological effects. While it has gained popularity as a recreational drug, careful consideration must be given to its potential for abuse and toxicity in laboratory experiments. Further research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could lead to new treatments for substance abuse disorders and a better understanding of the neurochemical mechanisms underlying drug addiction.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide is synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromomethylmorpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in its pure form.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(17-5-6-18-7-9-20-10-8-18)4-2-13-1-3-14-15(11-13)22-12-21-14/h1,3,11H,2,4-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMYLREJCWNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)

![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)


![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)

![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)